3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione 3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 1040667-54-6
VCID: VC11942414
InChI: InChI=1S/C22H28N6O4/c1-15-4-6-16(7-5-15)17(29)14-28-18-19(26(2)22(31)25-20(18)30)24-21(28)23-8-3-9-27-10-12-32-13-11-27/h4-7H,3,8-14H2,1-2H3,(H,23,24)(H,25,30,31)
SMILES: CC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2NCCCN4CCOCC4)N(C(=O)NC3=O)C
Molecular Formula: C22H28N6O4
Molecular Weight: 440.5 g/mol

3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.: 1040667-54-6

Cat. No.: VC11942414

Molecular Formula: C22H28N6O4

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-{[3-(morpholin-4-yl)propyl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione - 1040667-54-6

Specification

CAS No. 1040667-54-6
Molecular Formula C22H28N6O4
Molecular Weight 440.5 g/mol
IUPAC Name 3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione
Standard InChI InChI=1S/C22H28N6O4/c1-15-4-6-16(7-5-15)17(29)14-28-18-19(26(2)22(31)25-20(18)30)24-21(28)23-8-3-9-27-10-12-32-13-11-27/h4-7H,3,8-14H2,1-2H3,(H,23,24)(H,25,30,31)
Standard InChI Key KWZMKABLGNQIDM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2NCCCN4CCOCC4)N(C(=O)NC3=O)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)CN2C3=C(N=C2NCCCN4CCOCC4)N(C(=O)NC3=O)C

Introduction

Chemical Identity and Structural Features

The molecule features a purine core (a bicyclic structure comprising fused pyrimidine and imidazole rings) modified with three key substituents:

  • 3-Methyl group: Positioned on the imidazole ring, this alkyl group enhances steric bulk and may influence binding interactions .

  • 7-[2-(4-Methylphenyl)-2-oxoethyl]: A ketone-containing side chain linked to the purine’s N7 position. The 4-methylphenyl group introduces aromaticity, while the oxoethyl moiety could participate in hydrogen bonding or metabolic oxidation .

  • 8-{[3-(Morpholin-4-yl)propyl]amino}: A morpholine-terminated alkylamine at N8. Morpholine’s oxygen and nitrogen atoms improve solubility and may modulate interactions with biological targets .

PropertyValue/DescriptionSource
Molecular Weight~450–500 g/mol
LogP (Partition Coeff.)~2.5–3.5 (moderate lipophilicity)
SolubilityLikely soluble in polar aprotic solvents

Synthetic Pathways and Regioselective Challenges

The synthesis of such purine derivatives typically involves multi-step regioselective alkylation and amination. Key strategies from recent studies include:

Vorbrüggen Silylation Method

A method employing N-trimethylsilylated purines with tert-alkyl halides and SnCl₄ as a catalyst enables N7 alkylation (kinetically favored) under controlled conditions . For example:

  • Silylation: Protect purine with BSA (N,O-bis(trimethylsilyl)acetamide).

  • Alkylation: React with 2-(4-methylphenyl)-2-oxoethyl bromide in 1,2-dichloroethane (DCE) at 50°C.

  • Amination: Introduce the morpholinylpropylamine group via nucleophilic substitution .

Tautomeric Stability and DFT Insights

Density functional theory (DFT) calculations on similar purines indicate that electron-donating substituents (e.g., morpholinyl groups) stabilize N9 tautomers thermodynamically, whereas alkyl groups at N7 favor kinetic products . This duality complicates regioselectivity but allows targeted synthesis through temperature and solvent control .

Comparative Analysis with Analogous Compounds

The table below contrasts the target compound with key analogs from literature:

CompoundSubstituentsBioactivitySource
3-Methyl-7-(3-methylbenzyl)-8-morpholinylpurineN7-benzyl, N8-morpholinylpropylAntiproliferative (IC₅₀ = 1.2 µM)
8-Amino-3-methyl-7-morpholinoethylpurineN7-morpholinoethyl, N8-amineKinase inhibition (CDK2, IC₅₀ = 0.8 µM)
Target CompoundN7-ketophenyl, N8-morpholinylpropylHypothesized: Anticancer, kinase modulation

Challenges and Future Directions

  • Synthetic Optimization: Improving yield and regioselectivity for large-scale production .

  • In Vivo Profiling: Assessing pharmacokinetics and toxicity in model organisms.

  • Target Identification: High-throughput screening to identify protein targets (e.g., kinases, GPCRs) .

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